

Technical Guide: Physical and Chemical Properties of 2-Bromo-1,1-Diethoxyethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bromoacetaldehyde diethyl acetal*

Cat. No.: *B141678*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,1-diethoxyethane, also known as **bromoacetaldehyde diethyl acetal**, is a key synthetic building block in organic chemistry. Its utility is prominent in the synthesis of various pharmaceutical compounds and other complex organic molecules. This guide provides an in-depth overview of its core physical and chemical properties, complete with detailed experimental protocols for their determination.

Chemical Identity

Identifier	Value
IUPAC Name	2-bromo-1,1-diethoxyethane
Synonyms	Bromoacetaldehyde diethyl acetal, Bromoacetal, 2,2-Diethoxyethyl bromide, 1-Bromo-2,2-diethoxyethane
CAS Number	2032-35-1
Molecular Formula	C6H13BrO2
Molecular Weight	197.07 g/mol [1] [2] [3] [4]
SMILES	CCOC(CBr)OCC
InChI	InChI=1S/C6H13BrO2/c1-3-8-6(5-7)9-4-2/h6H,3-5H2,1-2H3

Physical Properties

The physical characteristics of 2-bromo-1,1-diethoxyethane are crucial for its handling, storage, and application in synthetic procedures. A summary of these properties is presented below.

Property	Value	Conditions
Appearance	Colorless to light yellow liquid. [5]	Ambient
Boiling Point	66-67 °C [6] [7]	18 mmHg
Density	1.296 - 1.31 g/mL [6] [7] [8] [9]	19 - 25 °C
Refractive Index	1.4387 - 1.439 [6] [7] [8] [9]	20 °C
Solubility	Insoluble in water. [8] Soluble in chloroform and methanol. [7]	-
Flash Point	65 °C (149 °F) [9]	Closed cup
Vapor Density	6.79 [8]	(Air = 1)

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of 2-bromo-1,1-diethoxyethane.

Determination of Boiling Point (Micro Reflux Method)

This method is suitable for determining the boiling point of small quantities of liquid.

Apparatus:

- Small test tube (e.g., 10 x 75 mm)
- Capillary tube (sealed at one end)
- Thermometer (-10 to 110 °C)
- Heating apparatus (e.g., Thiele tube with heating oil or a melting point apparatus with a heating block)
- Rubber band or wire for attaching the test tube to the thermometer

Procedure:

- Add approximately 0.5 mL of 2-bromo-1,1-diethoxyethane to the small test tube.
- Place the capillary tube, sealed end up, into the test tube containing the sample.
- Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Insert the assembly into the heating apparatus. The heat transfer medium should be below the level of the rubber band.
- Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a rapid and continuous stream of bubbles is observed.

- Turn off the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[\[4\]](#)

Determination of Density (Pycnometer Method)

This method provides a precise measurement of the density of a liquid.

Apparatus:

- Pycnometer (a specific volume glass flask with a ground-glass stopper containing a capillary tube)
- Analytical balance (accurate to ± 0.0001 g)
- Constant temperature water bath
- Thermometer

Procedure:

- Clean and dry the pycnometer thoroughly.
- Weigh the empty, dry pycnometer and record its mass (m1).
- Fill the pycnometer with distilled water and place it in the constant temperature water bath set to 20°C until it reaches thermal equilibrium.
- Ensure the pycnometer is completely full, with a small amount of water exiting the capillary in the stopper. Dry the outside of the pycnometer and weigh it (m2).
- Empty and dry the pycnometer completely.
- Fill the pycnometer with 2-bromo-1,1-diethoxyethane and equilibrate it in the water bath at 20°C.
- Dry the outside and weigh the filled pycnometer (m3).

- The density of 2-bromo-1,1-diethoxyethane is calculated using the following formula: Density = $[(m_3 - m_1) / (m_2 - m_1)] * \text{Density of water at } 20^\circ\text{C}$

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light propagates through a substance.

Apparatus:

- Abbe refractometer
- Constant temperature water circulator
- Light source (sodium lamp or white light with Amici prisms)
- Dropper
- Solvent for cleaning (e.g., ethanol or acetone) and soft tissue paper

Procedure:

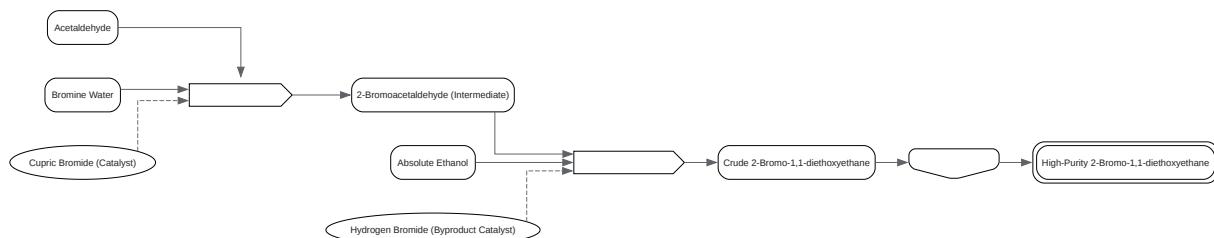
- Turn on the refractometer and the constant temperature circulator, setting the temperature to 20°C . Allow the instrument to equilibrate.
- Open the prism assembly of the refractometer.
- Using a clean dropper, place a few drops of 2-bromo-1,1-diethoxyethane onto the surface of the measuring prism.
- Close the prisms firmly.
- Look through the eyepiece and adjust the light source and mirror to obtain the best illumination.
- Rotate the coarse and fine adjustment knobs until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
- If using a white light source, adjust the Amici prisms to eliminate any color dispersion and sharpen the dividing line.

- Read the refractive index value from the instrument's scale.[\[10\]](#)

Determination of Flash Point (Closed Cup Method)

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air.

Apparatus:


- Pensky-Martens or similar closed-cup flash point tester
- Heat source
- Ignition source (e.g., gas flame or electric igniter)
- Thermometer

Procedure:

- Ensure the apparatus is clean and dry.
- Pour the sample of 2-bromo-1,1-diethoxyethane into the test cup up to the filling mark.
- Place the lid on the cup, ensuring it is sealed. Insert the thermometer.
- Begin heating the sample at a slow, constant rate as specified by the standard method (e.g., ASTM D93).
- Stir the sample at the recommended speed.
- At specified temperature intervals, apply the ignition source to the opening in the cup lid.
- The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a brief flash.[\[11\]](#)[\[12\]](#)

Synthesis Workflow

2-Bromo-1,1-diethoxyethane can be synthesized via the bromination of acetaldehyde followed by acetalization with ethanol. A general workflow for this process is outlined below.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 2-bromo-1,1-diethoxyethane.

Reactivity and Stability

2-Bromo-1,1-diethoxyethane is stable under normal temperatures and pressures. However, it is sensitive to moisture and light.^[13] Incompatible materials include strong oxidizing agents and acids.^{[8][13]} Hazardous decomposition products can include carbon monoxide, carbon dioxide, and hydrogen bromide.^[8]

Safety Information

This compound is classified as a combustible liquid and is toxic if swallowed or inhaled.^[13] It causes skin and serious eye irritation.^[13] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-1,1-diethoxyethane(bromoacetaldehydediethylacetal) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 2. researchgate.net [researchgate.net]
- 3. CN104672068A - A preparing method of 1,1-diethoxy-2-bromoethane - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-Bromo-1,1-diethoxyethane(2032-35-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 7. acs.org [acs.org]
- 8. Ethane, 2-bromo-1,1-diethoxy- [webbook.nist.gov]
- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 10. davjalandhar.com [davjalandhar.com]
- 11. precisionlubrication.com [precisionlubrication.com]
- 12. scimed.co.uk [scimed.co.uk]
- 13. Ethane, 2-bromo-1,1-diethoxy- | C₆H₁₃BrO₂ | CID 74852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physical and Chemical Properties of 2-Bromo-1,1-Diethoxyethane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b141678#physical-properties-of-2-bromo-1-1-diethoxyethane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com